[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Overview
Description
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O and a molecular weight of 229.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride typically involves the reaction of cyclopropylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride include:
Cyclopropylamine: A precursor in the synthesis of the compound.
Morpholine: Another precursor used in the synthesis.
Cyclopropylmethylamine: A structurally related compound with similar properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of the cyclopropyl and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring and a cyclopropyl group, which contribute to its unique pharmacological properties. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the cyclopropyl group can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to [1-(Morpholin-4-ylmethyl)cyclopropyl]amine exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with morpholine substitutions can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.20 µg/mL to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential in cancer therapy. It has shown efficacy as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial in cancer cell proliferation. Specifically, this compound has been proposed for use in treating various cancers, including non-small cell lung cancer and leukemia, by targeting metabolic pathways critical for tumor growth .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cellular proliferation and survival.
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially altering signaling pathways that lead to cell growth or apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the morpholine and cyclopropyl groups can significantly affect the compound's biological activity. For example:
Substituent | Effect on Activity |
---|---|
Morpholine Position | Changes in position affect binding affinity |
Cyclopropyl Size | Variations can enhance or reduce antimicrobial potency |
Functional Groups | Electron-donating groups improve activity against specific targets |
These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that morpholine-containing compounds exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.20 µg/mL .
- Cancer Treatment : Clinical trials have explored the use of similar compounds as NAMPT modulators, showing promise in reducing tumor size in models of breast cancer and leukemia .
- Pharmacokinetics : Research into the pharmacokinetics of these compounds has revealed favorable absorption and distribution profiles, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMMFJOEFFHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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